molecular formula C13H12FN3O3 B4837143 5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4837143
M. Wt: 277.25 g/mol
InChI Key: BWSKLWQPSLVSAG-UHFFFAOYSA-N
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Description

5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrazole derivative.

    Carboxylation: The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to active sites of enzymes, blocking substrate access and thereby inhibiting enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: A simpler compound with a similar fluorobenzyl group.

    1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the fluorobenzyl group but shares the pyrazole and carboxylic acid moieties.

Uniqueness

5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the combination of its fluorobenzyl group and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3/c1-17-11(10(7-16-17)13(19)20)12(18)15-6-8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSKLWQPSLVSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

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